(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl
CAS No.:
Cat. No.: VC15736865
Molecular Formula: C10H15BrClN3
Molecular Weight: 292.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15BrClN3 |
|---|---|
| Molecular Weight | 292.60 g/mol |
| IUPAC Name | (2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | AGFHSGMJMPTWLY-DDWIOCJRSA-N |
| Isomeric SMILES | C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |
| Canonical SMILES | CC1CNCCN1C2=NC=CC(=C2)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The IUPAC name for this compound is (R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine hydrochloride. Its molecular formula is C₁₁H₁₆BrN₃·HCl, with a molecular weight of 306.63 g/mol . The bromine atom at the 4-position of the pyridine ring and the methyl group on the piperazine nitrogen contribute to its stereochemical specificity and reactivity.
Stereochemical Configuration
The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, influencing its interactions with biological targets. Chiral resolution techniques such as chromatography or asymmetric synthesis are required to isolate the (R)-form.
Structural Representation
The compound’s SMILES notation is C[C@H]1CNCCN1C2=NC(=CC=C2Br), and its InChIKey is HRDBQOWNDOGTTD-UWTATZPHSA-N . X-ray crystallography of analogous piperazine derivatives reveals a chair conformation for the piperazine ring, with the methyl group occupying an equatorial position to minimize steric strain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Bromination: Introduction of bromine to pyridine at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
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Piperazine Coupling: Reaction of 4-bromo-2-pyridinemethanol with 2-methylpiperazine in the presence of a coupling agent such as HATU .
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Chiral Resolution: Separation of enantiomers via chiral column chromatography or enzymatic resolution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction yields range from 40–60%, with purification achieved through recrystallization or preparative HPLC .
Critical Reaction Parameters
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Temperature: Bromination requires temperatures between 0–5°C to prevent polybromination.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency .
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Catalysts: Palladium catalysts may facilitate cross-coupling reactions in advanced synthetic routes .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 45 mg/mL (25°C) |
| Melting Point | 215–218°C (decomposes) |
| LogP (Octanol-Water) | 2.1 |
| pKa | 7.8 (piperazine nitrogen) |
The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions .
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 5.4 Hz, 1H, pyridine-H), 7.45 (s, 1H, pyridine-H), 4.05–3.90 (m, 4H, piperazine-H), 2.95 (s, 3H, CH₃), 2.70–2.55 (m, 2H, piperazine-H) .
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¹³C NMR: δ 154.2 (pyridine-C), 131.5 (C-Br), 48.9 (piperazine-C), 21.3 (CH₃).
Pharmacological Profile
Mechanism of Action
(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride modulates neurotransmitter systems, particularly serotonin (5-HT) receptors. In vitro studies on analogous compounds show IC₅₀ values of 0.29 μM for 5-HT₃ receptor antagonism, suggesting potential anxiolytic applications .
Biological Activity
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Antimicrobial Effects: Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall synthesis .
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Neuropharmacology: Reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 μM.
Toxicity Profile
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Acute Toxicity (LD₅₀): 320 mg/kg in murine models (oral administration).
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Cytotoxicity: No significant cytotoxicity observed in HEK293 cells at concentrations ≤50 μM.
Analytical Characterization
Chromatographic Methods
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HPLC: Retention time = 4.91 min (C18 column, 0.1% TFA in acetonitrile/water) .
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Chiral HPLC: Enantiomeric excess >98% achieved using a Chiralpak AD-H column.
Mass Spectrometry
Applications in Research
Drug Development
This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling .
Chemical Biology
Used as a probe to study G protein-coupled receptor (GPCR) signaling pathways. Fluorescently labeled derivatives enable real-time tracking of receptor internalization.
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